Peramivir

Description

This compound is an antiviral agent developed by Biocryst Pharmaceuticals to treat influenza A/B. The development of this compound has been supported by the US Department of Health and Human Services as part of the government's effort to prepare for a flu pandemic. Being an influenza virus neuraminidase inhibitor, this compound works by preventing new viruses from emerging from infected cells. Due to the poor oral bioavailability, the oral formulation of the drug was previously abandoned by Johnson and Johnson Company. The injectable intravenous formulation of this compound was approved by the FDA in September 2017 for the treatment of acute uncomplicated influenza to pediatric patients 2 years and older who have been symptomatic for no more than two days.

This compound is a Neuraminidase Inhibitor. The mechanism of action of this compound is as a Neuraminidase Inhibitor.

This compound is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. This compound has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.

This compound is a cyclopentane derivative with activity against influenza A and B viruses. This compound is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and is indicated for influenza and viral disease and has 1 investigational indication.

See also: Amantadine (related); Acyclovir (related); Ganciclovir (related) ... View More ...

Structure

3D Structure

Propriétés

IUPAC Name |

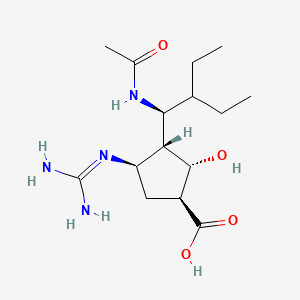

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-CKIKVBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904727 | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330600-85-6, 229614-56-6, 229614-55-5 | |

| Record name | Peramivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330600-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Peramivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229614566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peramivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERAMIVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peramivir's Mechanism of Action Against Influenza Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Peramivir, a potent antiviral agent, against influenza neuraminidase. This compound is a transition-state analogue inhibitor that specifically targets the neuraminidase (NA) enzyme of influenza A and B viruses, a critical component in the viral life cycle.[1][2] By inhibiting this enzyme, this compound effectively halts the release of newly formed virus particles from infected host cells, thereby preventing the spread of infection.[3][4]

Molecular Interaction and Binding Kinetics

This compound is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid.[5] Its chemical structure, featuring a cyclopentane ring, a guanidino group, and a hydrophobic side chain, allows for high-affinity binding to the conserved active site of the neuraminidase enzyme. The active site is composed of highly conserved catalytic and framework residues.

The binding of this compound to the neuraminidase active site is characterized by a "slow-binding" phenotype. This is attributed to the formation of multiple strong interactions, including hydrogen bonds and electrostatic interactions, between the inhibitor and the enzyme. The guanidino group of this compound, in particular, forms stable interactions with negatively charged amino acid residues such as E119, D151, and E227 in a key binding pocket. This tight binding results in a slow dissociation rate, with a reported half-life of the enzyme-inhibitor complex exceeding 24 hours, which is significantly longer than that of other neuraminidase inhibitors like oseltamivir. This prolonged inhibition of the neuraminidase enzyme contributes to this compound's potent antiviral activity.

Crystal structure analysis of this compound in complex with influenza neuraminidase has provided a detailed view of its binding mode. For instance, the crystal structure of this compound with influenza A/H7N9 neuraminidase (PDB ID: 4MWV) and influenza B/Perth neuraminidase (PDB ID: 3K37) reveals the precise orientation of the inhibitor within the active site and the key amino acid residues involved in the interaction.

Diagram: this compound Interaction with Neuraminidase Active Site

Caption: Key interactions between this compound and neuraminidase active site residues.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the influenza virus strain and subtype.

| Influenza Virus | Neuraminidase Subtype | IC50 (nM) | Ki (nM) | Reference |

| A/Vietnam/1203/04 | H5N1 | 0.6 ± 0.2 | - | |

| B/Yamagata/16/88 (Wild Type) | B | - | 0.066 ± 0.002 | |

| B/Yamagata/16/88 (H273Y mutant) | B | - | 4.69 ± 0.44 | |

| A/Washington/01/2007 (Wild Type) | H3N2 | 0.05 - 0.14 | - |

Resistance to this compound

As with other antiviral drugs, the emergence of resistance is a concern. Resistance to this compound is primarily associated with specific amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the drug.

The most well-characterized mutation conferring resistance to this compound is H275Y (in N1 numbering, equivalent to H274Y in N2 numbering). This mutation significantly increases the IC50 of this compound. While the H275Y mutation also confers resistance to oseltamivir, it does not affect the activity of zanamivir. Other mutations, such as R292K, have also been shown to reduce susceptibility to this compound. In influenza B viruses, the H273Y mutation has been identified as conferring resistance to this compound.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is a standard method for determining the inhibitory activity of compounds against influenza neuraminidase.

Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity (IC50).

Materials:

-

Influenza virus stock

-

This compound (or other neuraminidase inhibitors)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a standardized amount of influenza virus to each well containing the this compound dilutions.

-

Incubate the virus-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Diagram: Neuraminidase Inhibition Assay Workflow

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Influenza Virus Life Cycle and this compound's Point of Intervention

The influenza virus life cycle involves several stages, from attachment and entry into the host cell to replication and release of new viral particles.

-

Attachment and Entry: The viral hemagglutinin (HA) protein binds to sialic acid receptors on the surface of the host cell, facilitating viral entry.

-

Replication: Inside the host cell, the virus replicates its genetic material and produces viral proteins.

-

Assembly and Budding: New viral particles are assembled and bud from the host cell membrane.

-

Release: The viral neuraminidase enzyme cleaves sialic acid residues from the host cell and newly formed virions, preventing viral aggregation and allowing the release of progeny viruses to infect other cells.

This compound acts at the final stage of the viral life cycle. By inhibiting neuraminidase, this compound prevents the cleavage of sialic acid, causing the newly formed virions to remain tethered to the host cell surface and to each other, thus limiting the spread of the infection.

Diagram: Influenza Life Cycle and this compound Inhibition

Caption: this compound inhibits the release of new influenza virions from the host cell.

This guide provides a comprehensive overview of the mechanism of action of this compound against influenza neuraminidase, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of antiviral drug development.

References

The Discovery and Synthesis of Peramivir (BCX-1812): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Peramivir (BCX-1812) is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for the replication and propagation of the virus.[1] Developed by BioCryst Pharmaceuticals through a structure-based drug design approach, this compound is the first intravenously administered neuraminidase inhibitor to be approved for the treatment of acute uncomplicated influenza.[1][2] Its unique cyclopentane structure and intravenous route of administration offer a valuable therapeutic alternative, particularly for patients who are unable to take oral or inhaled antivirals.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Discovery and Lead Optimization

The development of this compound is a prime example of structure-based drug design.[1] The process began with the goal of creating a potent neuraminidase inhibitor with a novel scaffold that would offer advantages over existing treatments.

The drug discovery workflow for this compound can be summarized as follows:

Researchers utilized the known crystal structure of influenza neuraminidase to design and synthesize novel cyclopentane-based inhibitors. This scaffold was chosen to explore new chemical space compared to the cyclohexene ring of oseltamivir. Structure-activity relationship (SAR) studies were conducted to optimize the substituents on the cyclopentane ring to maximize interactions with the active site of the neuraminidase enzyme. A key feature of this compound is its positively charged guanidinyl group, which forms strong interactions with conserved acidic residues in the enzyme's active site, contributing to its high potency.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and efficient approach starts from the readily available Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The following diagram illustrates a representative synthetic pathway.

Experimental Protocols:

Synthesis of this compound (Improved Route with 34% Overall Yield)

An improved synthetic route has been developed with a total yield of 34%. Key improvements include a catalytic 1,3-dipolar cycloaddition, the use of NaBH4-NiCl2 for reductive ring cleavage, and a greener guanylation method.

Step 1: 1,3-Dipolar Cycloaddition

In a key step, the nitrile oxide generated from 2-ethylbutanal oxime undergoes a 1,3-dipolar cycloaddition with a cyclopentane derivative. The use of activated sodium hypochlorite (10%) as an oxidizing agent provides the desired cycloadduct in 61-68% yield.

Step 2: Reductive Ring Cleavage of the Isoxazoline

The isoxazoline ring is reductively cleaved using a combination of sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2). This method serves as a more cost-effective alternative to the use of platinum(IV) oxide (PtO2).

Step 3: Guanidinylation

The final step involves the incorporation of the guanidino group. An innovative and more environmentally friendly method utilizes chloroformamidine hydrochloride as the amidino reagent, which avoids the use of the highly toxic mercuric chloride (HgCl2).

Mechanism of Action

This compound functions by inhibiting the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells. It achieves this by cleaving sialic acid residues from the host cell's surface, to which the viral hemagglutinin is bound. By blocking the active site of neuraminidase, this compound prevents this cleavage, causing the newly synthesized viruses to aggregate at the cell surface and preventing their release and subsequent infection of other cells.

Quantitative Data

In Vitro Neuraminidase Inhibitory Activity

The inhibitory activity of this compound against various influenza virus strains is typically measured as the 50% inhibitory concentration (IC50).

| Influenza Virus Strain | This compound IC50 (nM) | Reference |

| Influenza A | ||

| A/H1N1 | 1.11 - 2.81 | |

| A/H3N2 | 1.11 - 2.81 | |

| A(H1N1)pdm09 | 31.3 ± 10.3 (H275Y mutant) | |

| Avian H7N9 | 184.7 (R294K mutant) | |

| Influenza B | ||

| B | 0.74 ± 0.33 |

Pharmacokinetic Properties

This compound is administered intravenously, resulting in rapid and complete bioavailability.

| Parameter | Value | Population | Reference |

| Administration | Single 600 mg IV infusion | Adults | |

| Tmax (Time to peak concentration) | End of infusion | Adults | |

| Half-life (t1/2) | ~20 hours | Adults | |

| Excretion | Primarily unchanged in urine (~90%) | Adults | |

| Volume of Distribution | 300-400 mL/kg | Adults | |

| Protein Binding | <18% | Adults | |

| Dosage in Renal Impairment | |||

| CLcr 30-49 mL/min | 200 mg | Adults | |

| CLcr <30 mL/min | 100 mg | Adults | |

| Pediatric Dosing | 12 mg/kg (up to 600 mg) | 2-12 years | |

| 600 mg | 13-17 years |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

Influenza virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., ethanol/NaOH mixture)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that gives a robust fluorescent signal within the linear range of the fluorometer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted this compound or control. Incubate at room temperature.

-

Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Growth medium (e.g., DMEM with supplements)

-

Semi-solid overlay (e.g., Avicel or agarose) containing trypsin

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the MDCK cell monolayers with the diluted virus in the presence of varying concentrations of this compound.

-

Overlay Application: After an incubation period, remove the virus inoculum and add the semi-solid overlay.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value.

Conclusion

This compound represents a significant advancement in the treatment of influenza, offering a potent, intravenously administered option for a broad range of patients. Its discovery through rational, structure-based drug design highlights the power of this approach in modern medicinal chemistry. The synthesis of this compound has been optimized to be efficient and scalable. With a well-characterized mechanism of action and a favorable pharmacokinetic profile, this compound continues to be a valuable tool in the clinical management of influenza.

References

Peramivir's Antiviral Spectrum Against Influenza A and B Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Peramivir against a broad range of influenza A and B virus strains. This compound is a potent neuraminidase inhibitor administered intravenously, offering a critical therapeutic option for influenza treatment. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to determine its antiviral spectrum.

Mechanism of Action

This compound is a transition-state analogue inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] The NA enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[1] By binding tightly to the active site of the neuraminidase enzyme, this compound blocks its enzymatic activity.[1][3] This inhibition prevents the cleavage of sialic acid residues on the host cell, causing newly synthesized viruses to remain attached to the cell surface. This aggregation limits the spread of the virus to other cells, thus reducing the overall viral load and alleviating the symptoms of infection. This compound is effective against both influenza A and B viruses.

Below is a diagram illustrating the influenza virus life cycle and the specific step inhibited by this compound.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound is primarily assessed through neuraminidase inhibition assays and cell-based assays such as plaque reduction or yield reduction assays. These assays determine the concentration of the drug required to inhibit viral enzyme activity or viral replication by 50% (IC50 and EC50, respectively).

Neuraminidase Inhibition Assay Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the neuraminidase of various influenza A and B strains. The data is compiled from multiple studies and demonstrates this compound's potent activity.

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | This compound IC50 (nM) [Median (Range) or Mean ± SD] | Reference(s) |

| Influenza A | |||

| Seasonal H1N1 | N1 | 0.2 (0.09 - 1.4) | |

| A(H1N1)pdm09 | N1 | 0.17 ± 0.10 | |

| H3N2 | N2 | 0.18 ± 0.08 | |

| Avian H5N1 | N1 | 0.09 - 0.21 | |

| Avian H7N9 | N9 | ~184.7 | |

| Influenza B | |||

| B (lineage not specified) | 1.3 (0.60 - 11) | ||

| B (Victoria & Yamagata) | 0.74 ± 0.33 |

Cell-Based Antiviral Activity Data

The 50% effective concentration (EC50) values from cell culture-based assays are presented below, indicating the concentration of this compound required to inhibit viral replication.

| Influenza Virus Strain/Subtype | Cell Type | This compound EC50 (µM) [Median (Range)] | Reference(s) |

| Influenza A | |||

| Seasonal H1N1 | Various | 1 (0.09 - 21) | |

| H3N2 | Various | 0.07 (<0.01 - 0.16) | |

| Influenza B | |||

| B (lineage not specified) | Various | 2.2 (0.06 - 3.2) |

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo efficacy of antiviral drugs. Studies in mice and ferrets have demonstrated that this compound significantly reduces viral titers, alleviates clinical symptoms, and improves survival rates following influenza virus challenge.

| Animal Model | Influenza Strain | This compound Dosing Regimen | Key Findings | Reference(s) |

| Mice | A/H1N1 or B | Single IV dose of 30 mg/kg 13h post-infection | Significant reduction in mortality and lung viral loads. | |

| Immunosuppressed Mice | H1N1pdm09 | Daily IV this compound for 10-20 days | >80% survival, whereas a single-dose was non-efficacious. | |

| Mice | Lethal H5N1 | Intramuscular injection | Effective against lethal H5N1 infection. | |

| Immunocompromised Mice | Influenza B (BR/08) | Repeated doses (75 mg/kg/day) | Rescued mice from lethal challenge, but did not achieve complete viral clearance. |

Activity Against Resistant Strains

The emergence of antiviral resistance is a significant concern. The H275Y mutation in the neuraminidase of H1N1 viruses is known to confer resistance to oseltamivir. While this mutation also reduces susceptibility to this compound, the effect is less pronounced.

| Resistant Strain (Mutation) | Fold Increase in this compound IC50 | Comments | Reference(s) |

| A(H1N1)pdm09 (H275Y) | ~241-fold | Still considered potentially effective in vivo at appropriate doses. | |

| A(H1N1)pdm09 (I223V) | 3-fold | Minor reduction in susceptibility. | |

| Influenza B (H273Y) | Resistant | Confers resistance to both oseltamivir and this compound. |

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a standard method for determining the IC50 of neuraminidase inhibitors.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.

Protocol Outline:

-

Virus Preparation: Influenza viruses are cultured to a sufficient titer in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.

-

Inhibitor Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The diluted inhibitor is incubated with a standardized amount of influenza virus (neuraminidase) at room temperature.

-

Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.

-

Reaction: The mixture is incubated at 37°C to allow for the enzymatic reaction.

-

Stopping the Reaction: A stop solution (e.g., high pH buffer) is added to terminate the reaction.

-

Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460-465 nm.

-

IC50 Calculation: The concentration of this compound that reduces the neuraminidase activity by 50% is calculated by fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., MDCK) results in localized areas of cell death, forming visible "plaques". The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and size of these plaques.

Protocol Outline:

-

Cell Seeding: MDCK cells are seeded in multi-well plates to form a confluent monolayer.

-

Virus Dilution: The influenza virus is serially diluted.

-

Infection: The cell monolayers are infected with the diluted virus in the presence of varying concentrations of this compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective concentrations of this compound. This overlay restricts the spread of progeny virus to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Fixation and Staining: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug) is determined.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of influenza A and B viruses, including avian strains with pandemic potential. Its efficacy against some oseltamivir-resistant strains highlights its importance in the clinical management of influenza. The standardized in vitro and in vivo assays described herein are essential tools for the continued surveillance of this compound's effectiveness and the monitoring of potential resistance development. This comprehensive data underscores the value of this compound as a therapeutic option for influenza, particularly in cases where intravenous administration is required.

References

- 1. Frontiers | this compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 2. Impact of the H275Y and I223V Mutations in the Neuraminidase of the 2009 Pandemic Influenza Virus In Vitro and Evaluating Experimental Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Peramivir with Neuraminidase: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of Peramivir with its target enzyme, neuraminidase. This compound is a potent antiviral drug used for the treatment of influenza, and its efficacy is rooted in its ability to inhibit the neuraminidase enzyme, a crucial component in the life cycle of the influenza virus.[1][2][3] This document delves into the computational methodologies used to study this interaction, presenting quantitative binding data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: this compound's Inhibition of Neuraminidase

The influenza virus, upon replicating within a host cell, utilizes the neuraminidase enzyme to cleave sialic acid residues from the cell surface, facilitating the release of newly formed viral particles.[1] By effectively blocking the active site of neuraminidase, this compound prevents this cleavage, causing the progeny virions to aggregate at the cell surface and preventing their release and subsequent infection of other cells.[1] this compound, a cyclopentane analog, is designed to bind tightly to the conserved active site of the neuraminidase enzyme. Its unique structure, featuring a C4-guanidino group and a hydrophobic side chain, allows it to form strong interactions with key amino acid residues within the enzyme's active site.

Quantitative Analysis of this compound-Neuraminidase Binding

Molecular docking and molecular dynamics simulations have been instrumental in quantifying the binding affinity of this compound to neuraminidase. These computational methods provide valuable insights into the stability of the drug-enzyme complex and the energetic contributions of various interactions.

Table 1: Binding Energies of this compound with Neuraminidase

| Neuraminidase Strain/Mutant | Docking/Simulation Method | Binding Energy (kcal/mol) | Reference |

| Wild-type (H7N9) | MM/GBSA | -49.09 ± 0.13 | |

| E119V Mutant (H7N9) | MM/GBSA | -58.55 ± 0.15 | |

| Wild-type (H7N9) | MM/PBSA | -38.95 ± 5.66 | |

| R292K Mutant (H7N9) | MM/PBSA | -21.67 ± 2.10 | |

| Wild-type (H5N1) | Not Specified | -10.1 (Docking Score) | |

| H274Y Mutant (H5N1) | Not Specified | Not Specified |

Note: MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are methods used to calculate the free energy of binding from molecular dynamics simulations. Negative values indicate favorable binding.

Table 2: Key Interacting Residues in the this compound-Neuraminidase Complex

| Interacting Residue | Type of Interaction | Neuraminidase Strain/Mutant | Reference |

| Arg118 | Hydrogen Bond, Ionic Interaction | Wild-type | |

| Asp151 | Hydrogen Bond | Wild-type (H7N9) | |

| Arg152 | Hydrogen Bond | Wild-type | |

| Arg224 | van der Waals | Wild-type (H5N1) | |

| Glu276 | Hydrogen Bond | Wild-type | |

| Glu278 | Hydrogen Bond | Wild-type (H7N9) | |

| Arg292 | Hydrogen Bond, Ionic Interaction | Wild-type | |

| Arg371 | Hydrogen Bond, Ionic Interaction | Wild-type (H7N9) | |

| Tyr406 | Hydrogen Bond | Wild-type (H7N9) | |

| Arg368 | Ionic Interaction | Wild-type |

Experimental Protocols for Molecular Docking

The following section outlines a representative, detailed protocol for performing molecular docking of this compound with neuraminidase, synthesized from common practices in the field.

Software and Force Fields

-

Docking Software: AutoDock Vina is a widely used and effective tool for protein-ligand docking. Other suitable software includes AutoDock 4, GOLD, and MOE.

-

Molecular Visualization and Preparation: UCSF Chimera or AutoDockTools (ADT) are recommended for preparing protein and ligand structures.

-

Force Fields: For the protein, the Amber ff14SB force field is a common choice. For the ligand (this compound), the General Amber Force Field (GAFF) is appropriate.

Preparation of the Receptor (Neuraminidase)

-

Obtain the Crystal Structure: Download the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A high-resolution structure (e.g., PDB ID: 2HTU for N8 neuraminidase complexed with this compound) is recommended.

-

Clean the Structure: Remove water molecules, co-crystallized ligands (other than the one of interest if applicable), and any other heteroatoms from the PDB file using UCSF Chimera or ADT.

-

Add Hydrogens and Charges: Add polar hydrogen atoms to the protein. Assign Gasteiger charges to all atoms.

-

Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

-

Center the grid box on the active site of the neuraminidase. This can be determined from the position of a co-crystallized ligand or by identifying key catalytic residues (e.g., Arg118, Asp151, Arg292, Arg371).

-

Set the dimensions of the grid box to be large enough to accommodate the this compound molecule in various orientations. A common starting point is a box of 60 x 60 x 60 Å with a spacing of 1.0 Å.

-

Preparation of the Ligand (this compound)

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a database like PubChem (CID: 151164) or sketched using chemical drawing software.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.

-

Assign Charges and Define Torsion: Assign Gasteiger charges and define the rotatable bonds in the this compound molecule using ADT. This allows for conformational flexibility during the docking process.

Docking Simulation and Analysis

-

Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand files, along with a configuration file specifying the grid box parameters and other settings (e.g., exhaustiveness).

-

Analyze Docking Poses: AutoDock Vina will generate a set of possible binding poses for this compound, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize Interactions: The top-ranked poses should be visualized in complex with the neuraminidase active site to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This can be done using software like PyMOL or Discovery Studio Visualizer.

-

Post-Docking Analysis: Further analysis can include calculating the root-mean-square deviation (RMSD) between the docked pose and a known crystal structure pose (if available) to validate the docking accuracy.

Visualizing the Workflow and Interactions

To better illustrate the processes involved in molecular docking studies of this compound and neuraminidase, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for molecular docking studies.

Caption: The logical cascade of this compound's therapeutic action.

Conclusion

Molecular docking studies have provided invaluable, atomistic-level insights into the interaction between this compound and influenza neuraminidase. The quantitative data on binding affinities and the identification of key interacting residues have not only elucidated the mechanism of action of this important antiviral drug but also provide a solid foundation for the rational design of next-generation neuraminidase inhibitors with improved efficacy and resistance profiles. The detailed protocols and workflows presented in this guide serve as a practical resource for researchers engaged in the computational study of antiviral drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of the R292K Mutation on Influenza A (H7N9) Virus Resistance towards this compound: A Molecular Dynamics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intermolecular Mechanism and Dynamic Investigation of Avian Influenza H7N9 Virus’ Susceptibility to E119V-Substituted this compound–Neuraminidase Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Peramivir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous (IV) peramivir, a potent neuraminidase inhibitor for the treatment of acute uncomplicated influenza.

Core Pharmacokinetic Profile

Intravenous administration of this compound ensures 100% bioavailability, leading to rapid and high plasma concentrations.[1] The pharmacokinetic profile is characterized by a dose-proportional increase in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[2]

Plasma Concentration-Time Profile

Following a single 600 mg intravenous infusion, this compound reaches a peak plasma concentration (Cmax) of approximately 46,800 ng/mL.[3] The plasma concentrations of IV this compound peak immediately after administration.[3]

Distribution

This compound exhibits low plasma protein binding of less than 30% and has a limited volume of distribution.[1]

Metabolism and Excretion

This compound is not significantly metabolized in humans and does not interact with the cytochrome P450 enzyme system. The primary route of elimination is renal, with approximately 90% of the administered dose excreted unchanged in the urine, mainly through glomerular filtration. The elimination half-life in adults with normal renal function is approximately 20 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of intravenous this compound in adult populations.

| Parameter | Value | Reference |

| Bioavailability | 100% | |

| Time to Peak Concentration (Tmax) | Immediately post-infusion | |

| Peak Plasma Concentration (Cmax) at 600 mg dose | 46,800 ng/mL | |

| Area Under the Curve (AUC) at 600 mg dose | 102,700 h*ng/mL | |

| Volume of Distribution (Vd) | 12.56 L | |

| Plasma Protein Binding | < 30% | |

| Elimination Half-life (t1/2) | ~20 hours | |

| Primary Route of Elimination | Renal | |

| Fraction Excreted Unchanged in Urine | ~90% |

Core Pharmacodynamic Profile

This compound is a selective inhibitor of the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, this compound halts the spread of the virus in the body.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains with pandemic potential such as H5N1 and H7N9. It often shows comparable or superior inhibitory activity compared to other neuraminidase inhibitors like oseltamivir and zanamivir. Notably, this compound exhibits enhanced in vitro activity against influenza B isolates.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro antiviral activity of this compound against various influenza virus strains.

| Virus Strain | IC50 (50% Inhibitory Concentration) | Reference |

| Influenza A/H1N1 | 1.3 ± 0.4 nM | |

| Influenza B | Several folds lower than other NAIs |

Detailed Experimental Protocols

Quantification of this compound in Human Plasma via LC-MS/MS

Objective: To determine the concentration of this compound in human plasma samples.

Methodology: Hydrophilic Interaction Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS).

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., Ro 64-0802).

-

Precipitate proteins by adding acidic acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant directly into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: Amide-80 column

-

Mobile Phase: Acetonitrile-water-formic acid (70:30:0.1, v/v/v)

-

Flow Rate: 0.5 mL/min

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: m/z 329 → 100

-

Internal Standard (Ro 64-0802): m/z 285 → 138

-

Linearity: The method is linear over a concentration range of 10-10,000 ng/mL.

Fluorescence-Based Neuraminidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against influenza virus neuraminidase.

Methodology: This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by the viral neuraminidase enzyme.

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

This compound Stock Solution: Prepare a 300 µM stock solution of this compound trihydrate in 2x assay buffer.

-

Stop Solution: A mixture of absolute ethanol and NaOH.

Assay Procedure:

-

Serially dilute this compound in a 96-well plate.

-

Add a standardized amount of influenza virus to each well.

-

Incubate the plate to allow this compound to bind to the neuraminidase.

-

Add the MUNANA substrate to initiate the enzymatic reaction and incubate at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the 50% inhibitory concentration (IC50) value.

In Vivo Efficacy Study in a Mouse Model of Influenza

Objective: To evaluate the therapeutic efficacy of intravenous this compound in a lethal influenza virus infection model.

Methodology:

-

Animal Model: BALB/c or C57/BL6 mice.

-

Virus Challenge: Intranasally infect mice with a lethal dose of influenza virus (e.g., H5N1 or H7N9).

-

Drug Administration: Administer this compound via intramuscular or intravenous injection at specified doses (e.g., 30 mg/kg) and time points post-infection (e.g., 24 or 48 hours).

-

Endpoints:

-

Monitor survival rates and body weight changes for a defined period (e.g., 15 days).

-

At selected time points, euthanize a subset of mice to collect lung tissue for viral titer determination via plaque assay or RT-qPCR.

-

-

Data Analysis: Compare survival curves, body weight changes, and lung viral titers between this compound-treated and vehicle-treated groups.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the influenza neuraminidase enzyme. This enzyme is critical for the final stage of viral replication, where it cleaves sialic acid residues on the host cell surface, allowing the release of progeny virions.

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Influenza virus infection also modulates host cell signaling pathways to facilitate its replication. Key pathways affected include the Raf/MEK/ERK and NF-κB pathways. While this compound's primary target is viral, the downstream consequences of reduced viral propagation will indirectly impact these host pathways.

Caption: Host cell signaling pathways modulated by influenza virus infection.

Experimental Workflow Visualization

Caption: General experimental workflow for pharmacokinetic and pharmacodynamic studies of this compound.

References

Peramivir's Mode of Action: A Transition-State Analogue Approach to Neuraminidase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peramivir is a potent antiviral agent that functions as a highly selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Its mechanism of action is rooted in its design as a transition-state analogue, which allows for high-affinity binding to the NA active site, effectively halting the viral replication cycle. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction: The Role of Neuraminidase in Influenza Virus Replication

Influenza viruses, upon replicating within a host cell, utilize the viral surface glycoprotein neuraminidase (NA) to cleave terminal sialic acid residues from the host cell's surface glycoproteins. This enzymatic action is critical for the release of newly formed virions, allowing them to infect other cells and propagate the infection. Inhibition of the NA enzyme leads to the aggregation of viral particles at the cell surface, preventing their release and thereby limiting the spread of the virus.[1]

This compound as a Transition-State Analogue

The enzymatic cleavage of sialic acid by neuraminidase proceeds through a transient, high-energy oxocarbenium ion-like transition state. This compound is a cyclopentane derivative designed to mimic the planar, positively charged nature of this transition state. This structural mimicry allows this compound to bind to the highly conserved active site of the neuraminidase enzyme with significantly higher affinity than the natural substrate, sialic acid.

The key structural features of this compound contributing to its potent inhibitory activity include a carboxylate group, a guanidino group, and a hydrophobic side chain. These moieties engage in a network of favorable interactions within the NA active site:

-

Carboxylate Group: Forms strong salt bridges and hydrogen bonds with a triad of highly conserved arginine residues (Arg118, Arg292, and Arg371).

-

Guanidino Group: Occupies a pocket in the active site, forming multiple hydrogen bonds and electrostatic interactions with conserved glutamate and aspartate residues (e.g., Glu119, Asp151, Glu227).

-

Hydrophobic Side Chain: Interacts with a hydrophobic pocket within the active site, further enhancing binding affinity.

This extensive network of interactions results in a very slow dissociation rate for this compound from the neuraminidase active site, leading to prolonged inhibition of the enzyme.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The following tables summarize the IC50 values of this compound against various influenza A and B virus strains, with comparative data for other neuraminidase inhibitors, oseltamivir and zanamivir.

Table 1: this compound IC50 Values against Influenza A Viruses

| Influenza A Subtype | Strain/Isolate | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Reference(s) |

| H1N1pdm09 | Various (Normal Inhibition) | 0.13 (Median) | - | - | [2] |

| H1N1pdm09 | H275Y mutant | 17 - 18 | 220 - 250 | - | [3] |

| H3N2 | Various (Normal Inhibition) | 0.20 (Median) | - | - | [2] |

| H5N1 | Clade 2.3.4.4b | 0.09 - 0.21 (Median) | 1.05 - 1.46 (Median) | 0.24 - 0.32 (Median) | [4] |

| H7N9 | Shanghai N9 (R294K) | 184.7 | >1000 | 75.7 |

Table 2: this compound IC50 Values against Influenza B Viruses

| Influenza B Lineage | Strain/Isolate | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Reference(s) |

| Victoria | B/Brisbane/60/2008 | 1.1 | 16.0 | 2.9 | |

| Yamagata & Victoria | Various (Normal Inhibition) | 0.68 (Median) | - | - |

Note: IC50 values can vary depending on the specific virus isolate and the assay conditions used.

Experimental Protocols: Neuraminidase Inhibition Assay

The in vitro inhibitory activity of this compound is predominantly determined using a fluorescence-based neuraminidase inhibition assay. This method utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Materials:

-

Influenza virus stock (e.g., cultured in MDCK cells or embryonated chicken eggs)

-

This compound and other neuraminidase inhibitors

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

4-Methylumbelliferone (4-MU) standard

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black, flat-bottom microplates

-

Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and other inhibitors in assay buffer. A typical starting concentration is 1000 nM, with 10-fold serial dilutions.

-

Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 µM). Protect from light.

-

Prepare a standard curve of 4-MU in assay buffer.

-

-

Virus Titration:

-

Perform a virus titration to determine the optimal dilution of the virus stock that yields a linear rate of substrate cleavage over the assay incubation period.

-

-

Assay Protocol:

-

Add 50 µL of the serially diluted inhibitor to the wells of a 96-well plate in triplicate. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer only).

-

Add 50 µL of the diluted virus preparation to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Safety and efficacy of this compound for influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Intravenous this compound Compared With Oseltamivir in High-Risk Patients Infected With Influenza A and B Viruses: A Multicenter Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Comprehensive In Silico Analysis of Peramivir's Binding Affinity to Viral Neuraminidase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the in silico methodologies used to analyze the binding affinity of Peramivir to viral neuraminidase, a critical target for anti-influenza drug development. We detail the computational protocols for molecular docking and molecular dynamics simulations, present comparative binding affinity data, and identify key amino acid residues crucial for the drug-target interaction. This document serves as a comprehensive resource for researchers employing computational tools to investigate and design novel neuraminidase inhibitors.

Introduction

Influenza viruses remain a significant global health threat, primarily due to their rapid mutation rates, which can lead to seasonal epidemics and occasional pandemics. The viral surface glycoprotein, neuraminidase (NA), is a key enzyme in the influenza virus life cycle. It facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates, thus preventing viral self-aggregation and promoting spread. The essential role of neuraminidase makes it a prime target for antiviral drug development.

This compound is a potent, intravenously administered neuraminidase inhibitor approved for the treatment of acute uncomplicated influenza. It functions as a transition-state analog of sialic acid, binding with high affinity to the conserved active site of the neuraminidase enzyme and blocking its catalytic activity. Understanding the precise molecular interactions, binding stability, and affinity between this compound and various neuraminidase subtypes is crucial for predicting its efficacy and for the rational design of next-generation inhibitors that can overcome potential drug resistance.

In silico analysis, utilizing computational techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to study these interactions at an atomic level. These methods allow for the prediction of binding poses, calculation of binding free energies, and identification of key interacting residues that stabilize the drug-target complex. This guide outlines the standard workflow for such an analysis and summarizes key findings from computational studies.

In Silico Experimental Workflow

The computational analysis of this compound's interaction with neuraminidase follows a structured workflow. This process begins with the preparation of the target protein and the ligand, proceeds through docking and simulation, and concludes with detailed analysis of the binding energetics and interactions.

Caption: A flowchart of the in silico analysis pipeline.

Detailed Methodologies

System Preparation

-

Protein Preparation: The crystal structure of the target viral neuraminidase (e.g., from H1N1, PDB ID: 3TI6) is obtained from the Protein Data Bank. Using molecular modeling software such as UCSF Chimera or Maestro, the protein structure is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate protonation states to amino acid residues at a physiological pH.

-

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database like PubChem or ZINC. The ligand is prepared by assigning bond orders, adding hydrogens, and calculating partial atomic charges using a method like Gasteiger or AM1-BCC. Energy minimization is then performed to obtain a low-energy conformer.

Molecular Docking

Molecular docking is performed to predict the most favorable binding orientation of this compound within the neuraminidase active site.

-

Software: AutoDock Vina is a widely used tool for this purpose.

-

Grid Box Definition: A grid box is defined to encompass the entire active site of the neuraminidase. The dimensions are typically set to ensure the ligand can freely rotate and translate within the binding pocket. The center of the grid is usually placed on a key catalytic residue or the geometric center of the co-crystallized ligand.

-

Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm, is run to generate a series of possible binding poses. The program scores these poses based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy score is typically considered the most probable.

Molecular Dynamics (MD) Simulation

MD simulations are conducted to assess the stability of the this compound-neuraminidase complex over time in a simulated physiological environment.

-

Software and Force Fields: GROMACS or AMBER are standard software packages. The protein is typically modeled using a force field like AMBER ff14SB or CHARMM36m, while the ligand (this compound) is parameterized using the General Amber Force Field (GAFF).

-

System Solvation: The docked complex is placed in a periodic box of water molecules (e.g., TIP3P model) and neutralized by adding counter-ions (e.g., Na+ or Cl-).

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process: first, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, and second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the solvent density and stabilize the pressure.

-

Production Run: A production MD run is performed for a duration ranging from 100 to 500 nanoseconds, during which atomic coordinates are saved at regular intervals for subsequent analysis.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy (ΔG_bind) from the MD simulation trajectory. This provides a more accurate estimation of binding affinity than docking scores alone. The calculation involves summing the molecular mechanics energies in the gas phase and the solvation free energies.

Mechanism of Neuraminidase Inhibition

This compound acts by mimicking the transition state of the natural substrate, sialic acid. It binds tightly to the active site, preventing the cleavage of sialic acid from host cell receptors and thereby halting the release and spread of new virus particles.

Caption: The competitive inhibition of neuraminidase by this compound.

Results: Binding Affinity and Key Interactions

Computational studies have consistently shown that this compound exhibits a high binding affinity for the neuraminidase active site across various influenza strains. The binding is characterized by a network of strong hydrogen bonds and favorable van der Waals interactions.

Binding Energy Analysis

The binding free energy (ΔG_bind) is a key metric for quantifying binding affinity. Lower (more negative) values indicate stronger binding. The table below summarizes representative binding energy values from in silico studies of this compound with pandemic H1N1 (pdm09) neuraminidase.

| Computational Method | This compound Binding Energy (ΔG_bind, kcal/mol) | Reference |

| Molecular Docking (AutoDock Vina) | -9.5 to -11.2 | |

| MM/PBSA | -30 to -50 | |

| MM/GBSA | -40 to -60 |

Note: Absolute values can vary based on the specific force fields, software versions, and simulation parameters used. The relative trends are often more informative.

Key Interacting Residues

Analysis of the docked and simulated complexes reveals a set of highly conserved amino acid residues within the neuraminidase active site that are critical for this compound binding. These interactions are essential for the inhibitor's high potency.

| Interacting Residue | Type of Interaction with this compound |

| Catalytic Residues | |

| Arg118, Arg292, Arg371 | Form strong salt bridges and hydrogen bonds with this compound's carboxylate group. |

| Tyr406 | Forms hydrogen bonds and contributes to the hydrophobic pocket. |

| Framework Residues | |

| Glu119, Asp151 | Form hydrogen bonds that stabilize the inhibitor. |

| Glu276, Glu277 | Engage in hydrogen bonding with the guanidino group of this compound. |

| Trp178, Ile222 | Provide hydrophobic interactions with the aliphatic chain of this compound. |

These residues form a stable network that anchors this compound securely within the active site, effectively blocking access to its natural substrate, sialic acid. Mutations in these key residues, particularly Arg292 (e.g., R292K), have been linked to reduced inhibitor susceptibility and drug resistance.

Conclusion

In silico analysis is an indispensable tool in modern antiviral drug discovery and development. As demonstrated, molecular docking and MD simulations provide detailed, atomic-level insights into the binding mechanism of this compound with viral neuraminidase. These computational methods allow for the robust prediction of binding affinity, identification of critical amino acid interactions, and rationalization of the molecular basis for drug efficacy and resistance. The workflow and data presented in this guide serve as a foundational reference for researchers aiming to leverage computational approaches for the continued development of effective anti-influenza therapeutics.

Methodological & Application

Peramivir In Vitro Antiviral Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro antiviral activity of Peramivir, a potent and selective inhibitor of influenza virus neuraminidase. The included methodologies cover both enzymatic and cell-based assays crucial for the evaluation of antiviral efficacy and the characterization of resistance profiles.

Introduction

This compound is a cyclopentane analog that functions as a transition-state inhibitor of the influenza A and B virus neuraminidase (NA) enzyme.[1] By binding tightly to the active site of NA, this compound prevents the cleavage of sialic acid residues on the surface of infected cells, thereby inhibiting the release of newly formed virus particles and halting the spread of infection.[1][2] In vitro assays are fundamental for determining the inhibitory potency of this compound against various influenza strains and for monitoring the emergence of resistant variants.

The two primary methods for evaluating the in vitro activity of this compound are the neuraminidase inhibition assay and the cell-based antiviral activity assay. The former directly measures the enzymatic inhibition of NA, yielding the half-maximal inhibitory concentration (IC50), while the latter assesses the inhibition of viral replication in a cellular context, providing the half-maximal effective concentration (EC50).

Mechanism of Action: Neuraminidase Inhibition

This compound's chemical structure is designed for high-affinity binding to the conserved active site of the influenza neuraminidase enzyme.[3] This interaction blocks the enzyme's essential function in viral propagation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various influenza virus strains as reported in the literature. IC50 values represent the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity, while EC50 values indicate the concentration required to reduce virus-induced effects (e.g., plaque formation or cytopathic effect) by 50%.

Table 1: this compound IC50 Values for Influenza A and B Viruses

| Virus Type/Subtype | Number of Isolates | Mean IC50 (nM) ± SD | IC50 Range (nM) | Reference |

| Influenza A(H1N1)pdm09 | 580 | 0.13 ± 0.05 | - | [4] |

| Influenza A(H3N2) | 1949 | 0.18 ± 0.06 | - | |

| Influenza B | 1231 | 0.74 ± 0.33 | - | |

| Influenza A (H1N1) | - | - | ~0.03 - 0.06 | |

| Influenza A | - | Lower than Oseltamivir and Zanamivir | - | |

| Influenza B | - | Lower than Oseltamivir and Zanamivir | - |

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Comparative IC50 Values of Neuraminidase Inhibitors

| Virus | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Laninamivir IC50 (nM) | Study |

| A(H1N1)pdm09 | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |

| A(H3N2) | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |

| B | Significantly Lower | Higher | Higher | Significantly Lower | Dapat et al. |

| A(H1N1)pdm09 | Mean: 0.13 | - | - | Mean: 0.27 | Leang et al. |

| A(H3N2) | Mean: 0.18 | - | - | Mean: 0.62 | Leang et al. |

| B | Mean: 0.74 | - | - | Mean: 3.26 | Leang et al. |

Experimental Protocols

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.

Principle: The NA enzyme cleaves the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

This compound

-

Influenza virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.1 M NaOH in 80% ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare this compound Dilutions: Prepare a stock solution of this compound (e.g., 300 µM) in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 0.00005 µM to 10 µM).

-

Virus Preparation: Dilute the virus stock in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.

-

Assay Setup: In a 96-well black microplate, add the diluted this compound solutions.

-

Add Virus: Add the diluted virus preparation to each well containing the inhibitor. Include virus-only controls (no inhibitor) and blank controls (no virus).

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add the MUNANA substrate to all wells to a final concentration of approximately 100 µM.

-

Enzymatic Reaction: Incubate the plate at 37°C for 1 hour in the dark.

-

Stop Reaction: Terminate the reaction by adding the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence of the released 4-MU using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

-

Data Analysis: Calculate the percentage of NA inhibition for each this compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using regression analysis.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to localized cell death, forming clear zones known as plaques. The presence of an effective antiviral agent will reduce the number and/or size of these plaques. The EC50 is the drug concentration that reduces the plaque number by 50%.

Materials:

-

This compound

-

Influenza virus stock

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., MEM) with supplements

-

Infection medium (e.g., serum-free MEM with 0.3% BSA and trypsin)

-

Agarose or other overlay medium

-

Crystal violet or other staining solution

-

Formaldehyde solution for fixing

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: Wash the cell monolayers and inoculate with a dilution of virus calculated to produce 50-100 plaques per well.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum and wash the cells.

-

Overlay: Add an overlay medium (e.g., containing agarose) with varying concentrations of this compound (e.g., 0.0001 µM to 10 µM). Include virus control wells (no drug) and cell control wells (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with formaldehyde solution. Remove the overlay and stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear areas against a stained background of viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by regression analysis of the dose-response curve.

Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This high-throughput assay measures the ability of this compound to protect cells from the virus-induced cell death, known as the cytopathic effect (CPE).

Principle: Influenza virus infection causes visible damage to the host cells (CPE). The antiviral activity of this compound is quantified by measuring the inhibition of CPE, often through the use of a cell viability dye like neutral red. The EC50 is the drug concentration that protects 50% of the cells from viral-induced death.

Materials:

-

This compound

-

Influenza virus stock

-

MDCK or Vero 76 cells

-

Cell culture medium

-

Neutral red solution

-

96-well microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Cell Seeding: Prepare confluent monolayers of cells in 96-well plates.

-

Compound Addition: Add serial half-log10 dilutions of this compound to the wells. Include wells for virus controls (cells + virus, no drug) and cell controls (cells only, no virus, no drug).

-

Virus Inoculation: Inoculate the plates with a standardized amount of virus, except for the cell control wells.

-

Incubation: Incubate the plates at 37°C until at least 80% CPE is observed in the virus control wells (typically 3-5 days).

-

Cell Viability Staining: Remove the medium and add a solution of neutral red. Incubate to allow viable cells to take up the dye.

-

Dye Extraction and Measurement: Wash the cells to remove excess dye, then add a destain solution to lyse the cells and release the incorporated dye. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE reduction for each drug concentration. The EC50 is determined by regression analysis of the dose-response curve. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC50).

References

- 1. This compound for influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound injection in the treatment of acute influenza: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating Peramivir in Cell Culture-Based Influenza Infectivity Assays

Introduction

Peramivir is a potent and selective antiviral agent used for the treatment of acute uncomplicated influenza.[1][2] It belongs to the class of neuraminidase inhibitors (NAIs), which are crucial for combating infections from both influenza A and B viruses.[3] Unlike oseltamivir, which is orally administered, this compound is administered intravenously, making it a valuable option for hospitalized patients or those who cannot tolerate oral medications.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in cell culture-based influenza infectivity assays, a critical step in antiviral drug assessment.

Mechanism of Action